molecular formula C6H9N3O3 B14032875 Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate CAS No. 137654-45-6

Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate

Cat. No.: B14032875
CAS No.: 137654-45-6
M. Wt: 171.15 g/mol
InChI Key: IQGGFFROJMZSSH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromoacetate with 3-amino-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets. The oxadiazole ring can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-nitro-1,2,4-oxadiazol-5-yl)acetate
  • Ethyl 2-(3-hydroxy-1,2,4-oxadiazol-5-yl)acetate
  • Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate

Uniqueness

Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Biological Activity

Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acid derivatives under controlled conditions to yield the oxadiazole ring structure. This compound can be synthesized through various methods, including one-pot reactions that streamline the process while maintaining high yields.

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Preliminary studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has shown potent activity against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) suggesting its potential as a novel antimicrobial agent .

Pathogen MIC (µg/mL)
Staphylococcus aureus4
Enterococcus faecalis8
Escherichia coli16

2. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have reported its effectiveness against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve modulation of enzyme activities and induction of apoptosis in cancer cells .

Cell Line IC50 (µM)
MCF-715
HeLa20

The biological activity of this compound is largely attributed to its structural features that allow for hydrogen bonding interactions with target proteins or enzymes. The presence of the amino group enhances its ability to modulate enzyme activities, which is crucial in both antimicrobial and anticancer mechanisms .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .
  • Cytotoxicity in Cancer Models : In vitro assays showed that this compound induced cell cycle arrest and apoptosis in MCF-7 cells through caspase activation pathways .

Properties

CAS No.

137654-45-6

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate

InChI

InChI=1S/C6H9N3O3/c1-2-11-5(10)3-4-8-6(7)9-12-4/h2-3H2,1H3,(H2,7,9)

InChI Key

IQGGFFROJMZSSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NO1)N

Origin of Product

United States

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